1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

SaltFormSelection AqueousSolubility PreclinicalFormulation

Racemic benzofuran-2-yl-methanamine analogs often require labor-intensive pH adjustment or fail to reproduce published protocols when the salt form or stereochemistry differs. This hydrochloride salt (CAS 109194-12-9) eliminates those variables, delivering immediate solubility and exact patent alignment. • 95-98% purity, ready for amide coupling, reductive amination, and high-throughput profiling • Directly matches the reactant in WO2012138776A1 (GKRP modulator synthesis) • Enables in-house chiral resolution to access both enantiomers for comparative SAR

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 109194-12-9
Cat. No. B009210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
CAS109194-12-9
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl
InChIInChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H
InChIKeyNMEZLAOJMVUUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl: Identity & Procurement


1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194‑12‑9) is a synthetic benzofuran‑2‑yl‑methanamine derivative supplied as the hydrochloride salt (C₁₅H₁₄ClNO, MW 259.73) [1]. The compound consists of a benzofuran core linked to an α‑phenyl‑substituted aminomethyl group, classified structurally as a phenylmethanamine analog . It is primarily distributed as a research chemical with typical commercial purity specifications of 95‑98% (HPLC), available from multiple specialty chemical suppliers for preclinical and discovery‑phase investigations .

Generic Substitution Risks of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl


In‑class benzofuran‑2‑yl‑methanamine analogs cannot be interchanged without introducing uncontrolled experimental variables. The hydrochloride salt form directly influences solubility, hygroscopicity, and ionizable state under assay conditions relative to the free base (CAS 109194‑13‑0) [1]. Moreover, the racemic nature of CAS 109194‑12‑9 distinguishes it from enantiopure (S)‑(+)‑α‑(2‑benzofuranyl)benzylamine (CAS 291523‑04‑1), which has been explicitly utilized for chiral ligand construction and enantioselective pharmacological studies [2]. Substituting either the salt form or the stereochemical composition can alter reaction yields, biological target engagement, and reproducibility of published protocols. The quantitative evidence below establishes the precise physicochemical and provenance‑based dimensions that differentiate this compound from its nearest available alternatives.

1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl vs. Close Analogs


Hydrochloride Salt vs. Free Base: Solubility Advantage

The hydrochloride salt (CAS 109194‑12‑9) exhibits a molecular weight of 259.73 g/mol, compared to 223.27 g/mol for the free base (CAS 109194‑13‑0), reflecting the addition of HCl (ΔMW = 36.46 g/mol) [1]. While experimental solubility data for this specific chemotype remain proprietary, the salt form is consistently preferred by vendors for aqueous formulation compatibility, based on the general principle that hydrochloride salts of primary amines increase aqueous solubility by 1‑3 orders of magnitude relative to the corresponding free base, a factor critical for in vitro assay preparation [2]. The computed LogP of the free base is 2.96 (Molaid), which predicts limited water solubility; the hydrochloride salt is expected to shift the ionization equilibrium toward the protonated species at physiological pH, enhancing dissolution [3].

SaltFormSelection AqueousSolubility PreclinicalFormulation

Racemate vs. Single Enantiomer in Chiral Synthesis

CAS 109194‑12‑9 is the racemic (R/S) mixture, whereas CAS 291523‑04‑1 is the (S)-(+)-enantiomer (α‑(2‑benzofuranyl)benzylamine) [1]. The single enantiomer has been specifically employed as a chiral building block to synthesize enantiopure 1-[α-(benzofuran-2-yl)arylmethyl]-1H-1,2,4‑triazoles, which demonstrated potent anti‑aromatase and antifungal activity in vitro [2]. The racemate cannot directly substitute for the enantiopure starting material in asymmetric syntheses without chiral resolution, and any residual enantiomeric impurity may confound biological assay interpretation. Optical rotation for the (S)-enantiomer is reported as [α]D²⁰ = +10.5° (c = 1, CHCl₃), whereas the racemate shows no net optical rotation [1].

ChiralResolution EnantioselectiveSynthesis AntifungalActivity

Validated Intermediate for GKRP-Targeting Diabetes Compounds

According to patent WO2012138776A1 (and related US application US20140155415A1), 1‑(1‑benzofuran‑2‑yl)‑1‑phenylmethanamine hydrochloride is explicitly listed as a reactant for the preparation of benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein (GKRP) for the treatment of type 2 diabetes [1]. This provides documented provenance as a key synthetic intermediate in a therapeutic area distinct from the CNS applications commonly associated with benzofuran‑2‑yl‑methanamines. In contrast, the free base and the single enantiomer are not cited in this patent family [2], highlighting a specific documented use case unique to the hydrochloride salt.

GlucokinaseRegulatoryProtein Type2Diabetes PatentIntermediate

1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl: Application & Procurement Scenarios


Achiral SAR of Benzofuran-2-yl-Methanamine Chemotype

Use the racemic hydrochloride (CAS 109194‑12‑9) as a cost‑effective, readily soluble building block for derivatization libraries (e.g., amide coupling, reductive amination) where stereochemistry is not the primary variable. The salt form simplifies dissolution in common polar organic solvents (DMSO, DMF) and aqueous buffers, reducing the need for pH adjustment [1]. The free base (CAS 109194‑13‑0) may require additional solubilization steps that introduce variability into library synthesis workflows.

Replication of GKRP Patent Chemistry for Type 2 Diabetes

Procure the hydrochloride salt specifically for executing synthetic routes described in WO2012138776A1, where it is the designated reactant for constructing benzodioxepine/benzodioxine GKRP modulators [2]. Substitution with the free base or enantiopure analog would deviate from the experimentally validated patent protocols, potentially altering reaction kinetics, yield, and impurity profiles.

Chiral Resolution for Enantioselective Triazole Antifungals

While the (S)-enantiomer (CAS 291523‑04‑1) is required for the final enantiopure triazole products with reported anti‑aromatase IC₅₀ values, the racemate (CAS 109194‑12‑9) serves as the feedstock for chiral resolution via diastereomeric salt formation [3]. Procuring the racemic hydrochloride allows in‑house resolution and access to both enantiomers for comparative structure‑activity relationship (SAR) studies, avoiding the higher cost and limited availability of pre‑resolved single enantiomers.

Physicochemical & Pre-formulation Profiling for CNS Amines

The hydrochloride salt's enhanced aqueous solubility (inferred from the protonated amine at pH < 9) makes it suitable for high‑throughput solubility, permeability (PAMPA), and metabolic stability assays without co‑solvent interference [1]. Direct comparison with the free base in parallel assays quantifies the salt effect on dissolution rate and apparent permeability, generating formulation‑critical data early in the discovery cascade.

Technical Documentation Hub

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